2-(Naphthalen-2-yl)pyrrolidine hydrochloride
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Overview
Description
2-(Naphthalen-2-yl)pyrrolidine hydrochloride is an organic compound with the molecular formula C14H16ClN. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a naphthalene group at the second position. This compound has gained attention in scientific research due to its diverse range of applications in various fields such as chemistry, biology, medicine, and industry .
Scientific Research Applications
2-(Naphthalen-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride typically involves the reaction of naphthalene with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between naphthalene and pyrrolidine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the efficient production of this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents in the presence of catalysts
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted naphthalene products. These products have significant applications in different fields of research and industry .
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)pyrrolidine hydrochloride
- 2-(Naphthalen-2-yl)pyrrolidine
- 2-(Naphthalen-2-yl)pyrrolidine hydrobromide
Uniqueness
2-(Naphthalen-2-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
2-naphthalen-2-ylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14;/h1-2,4-5,7-8,10,14-15H,3,6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHQPDGYUTULSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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